
2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile is an organic compound with the molecular formula C8H7ClN2O It is a derivative of pyridine, characterized by the presence of a chloro and methoxy group on the pyridine ring, along with an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile typically involves the reaction of 2-chloro-6-methoxypyridine with acetonitrile in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: 2-(2-Hydroxy-6-methoxypyridin-3-yl)acetonitrile.
Reduction: 2-(2-Chloro-6-methoxypyridin-3-yl)ethylamine.
Substitution: 2-(2-Amino-6-methoxypyridin-3-yl)acetonitrile.
Aplicaciones Científicas De Investigación
2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a building block for materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the acetonitrile group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-methoxypyridine: Lacks the acetonitrile group, making it less reactive in certain chemical reactions.
2-Chloro-6-methylpyridine: Has a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.
2-(2-Chloro-6-methoxypyridin-3-yl)methanol: Contains a hydroxyl group instead of a nitrile group, altering its solubility and reactivity.
Uniqueness
2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile is unique due to the presence of both the chloro and methoxy groups on the pyridine ring, along with the acetonitrile group. This combination of functional groups provides a distinct set of chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
2-(2-chloro-6-methoxypyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-3-2-6(4-5-10)8(9)11-7/h2-3H,4H2,1H3 |
Clave InChI |
UIFMGKIPRHOBMV-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1)CC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


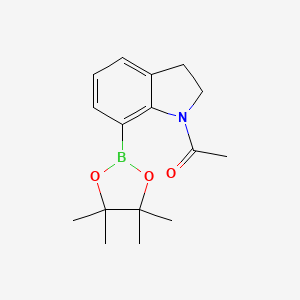
![8-chloro-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12960903.png)

![7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12960905.png)
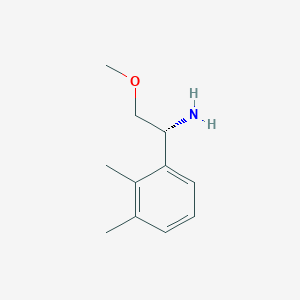
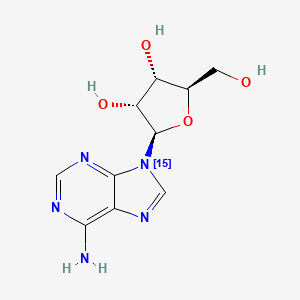
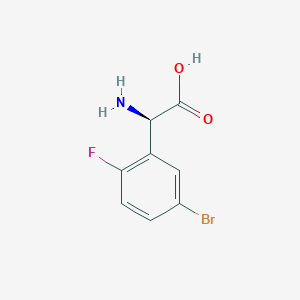

![(1R,5R)-tert-Butyl 10-(benzylamino)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12960926.png)
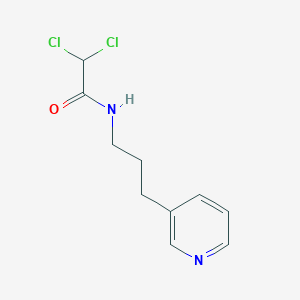

![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12960953.png)


